4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as chloro, nitro, and amide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzoic acid with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine-2-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the chromeno[4,3-b]pyridine moiety can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, amines or thiols.
Major Products Formed
Reduction of Nitro Group: 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-aminobenzamide.
Reduction of Carbonyl Group: 4-chloro-N-(4-methyl-5-hydroxy-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide.
Substitution of Chloro Group: Corresponding amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-aminobenzamide: Similar structure with an amino group instead of a nitro group.
4-chloro-N-(4-methyl-5-hydroxy-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide: Similar structure with a hydroxyl group instead of a carbonyl group.
Uniqueness
The unique combination of functional groups in 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide contributes to its distinct chemical properties and biological activities. The presence of the nitro group enhances its potential as an antimicrobial agent, while the chromeno[4,3-b]pyridine moiety provides a scaffold for enzyme inhibition.
Properties
IUPAC Name |
4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPUANSXPCTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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